molecular formula C9H24FeO3 B085263 Iron(3+);propan-2-olate CAS No. 14995-22-3

Iron(3+);propan-2-olate

カタログ番号: B085263
CAS番号: 14995-22-3
分子量: 236.13 g/mol
InChIキー: CLASSVPTSXBDMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is an organometallic compound with the molecular formula Fe(OCH(CH₃)₂)₃. It is a gray solid that is highly sensitive to moisture and decomposes in water. This compound is widely used in various fields, including catalysis, synthesis, and the production of nano-materials and thin films .

作用機序

Target of Action

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .

Mode of Action

This compound interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .

Pharmacokinetics

Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of this compound is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .

準備方法

Synthetic Routes and Reaction Conditions: Iron(3+);propan-2-olate can be synthesized through the reaction of iron(III) chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

FeCl3+3NaOCH(CH3)2Fe(OCH(CH3)2)3+3NaCl\text{FeCl}_3 + 3 \text{NaOCH(CH}_3\text{)}_2 \rightarrow \text{Fe(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{NaCl} FeCl3​+3NaOCH(CH3​)2​→Fe(OCH(CH3​)2​)3​+3NaCl

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with isopropanol in large-scale reactors under controlled conditions. The product is then purified and packaged under an inert atmosphere to prevent degradation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.

    Reduction: It can also be reduced to lower oxidation states of iron.

    Substitution: The compound can participate in substitution reactions where the isopropoxide ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various ligands such as phosphines or amines can be used under inert conditions.

Major Products Formed:

科学的研究の応用

Iron(3+);propan-2-olate has a wide range of applications in scientific research:

類似化合物との比較

    Iron(III) tert-butoxide: Similar to Iron(3+);propan-2-olate but with tert-butoxide ligands.

    Iron(III) ethoxide: Contains ethoxide ligands instead of isopropoxide.

    Iron(III) methoxide: Contains methoxide ligands.

Comparison:

    Iron(III) tert-butoxide: More sterically hindered due to the larger tert-butoxide groups, which can affect its reactivity and solubility.

    Iron(III) ethoxide: Less sterically hindered than this compound, leading to different reactivity patterns.

    Iron(III) methoxide: Even less sterically hindered, with higher reactivity in certain substitution reactions.

This compound is unique due to its balance of steric hindrance and reactivity, making it suitable for a wide range of applications in catalysis and material science .

特性

CAS番号

14995-22-3

分子式

C9H24FeO3

分子量

236.13 g/mol

IUPAC名

iron;propan-2-ol

InChI

InChI=1S/3C3H8O.Fe/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChIキー

CLASSVPTSXBDMK-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3]

正規SMILES

CC(C)O.CC(C)O.CC(C)O.[Fe]

ピクトグラム

Flammable; Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。